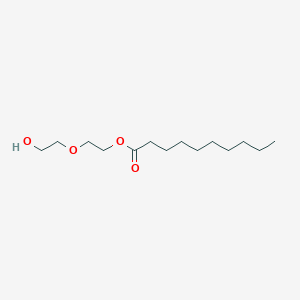
2-(2-Hydroxyethoxy)ethyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PEG2 Monodecanoate, also known as Polyethylene Glycol 2 Monodecanoate, is a compound derived from the esterification of polyethylene glycol with decanoic acid. This compound is part of the broader family of polyethylene glycol esters, which are known for their surfactant properties and wide range of applications in various industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PEG2 Monodecanoate typically involves the esterification of polyethylene glycol (PEG) with decanoic acid. This reaction is usually catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of PEG2 Monodecanoate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified using industrial-scale distillation or other separation techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
PEG2 Monodecanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
PEG2 Monodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other drug delivery systems due to its biocompatibility and ability to enhance solubility.
Medicine: Utilized in the formulation of pharmaceuticals, particularly in enhancing the bioavailability of hydrophobic drugs.
Industry: Used in the production of cosmetics, personal care products, and as a lubricant in various industrial processes.
Mecanismo De Acción
The mechanism of action of PEG2 Monodecanoate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization of compounds. In drug delivery systems, it enhances the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes that encapsulate the drug molecules.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene Glycol Monolaurate: Similar in structure but derived from lauric acid.
Polyethylene Glycol Monostearate: Derived from stearic acid and has a longer alkyl chain.
Polyethylene Glycol Monooleate: Derived from oleic acid and contains an unsaturated alkyl chain.
Uniqueness
PEG2 Monodecanoate is unique due to its specific alkyl chain length (decanoic acid) which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective as a surfactant and emulsifying agent in various applications.
Propiedades
Número CAS |
7735-31-1 |
|---|---|
Fórmula molecular |
C14H28O4 |
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
2-(2-hydroxyethoxy)ethyl decanoate |
InChI |
InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-14(16)18-13-12-17-11-10-15/h15H,2-13H2,1H3 |
Clave InChI |
AWQKXJYKNFMHJP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



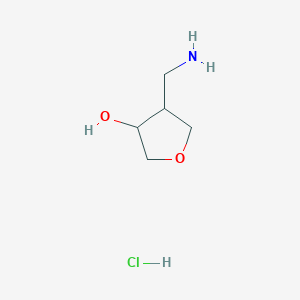
![6,6'-Bis[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2,2'-bipyridine](/img/structure/B13382745.png)


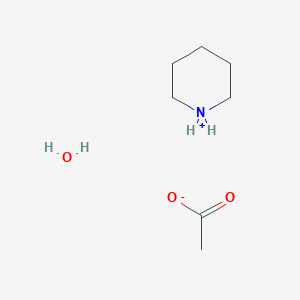
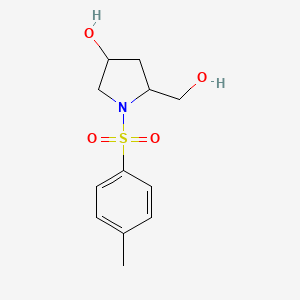
![1-{[(5,6-dibromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B13382770.png)
![2-allyl-6-[({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}imino)methyl]phenol](/img/structure/B13382778.png)
![ethyl 4-methyl-2-{[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B13382789.png)
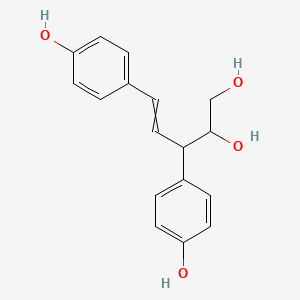
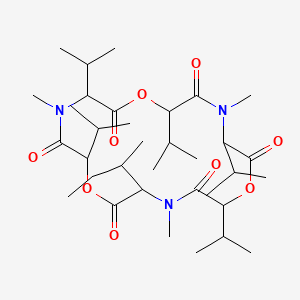
![2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B13382794.png)

